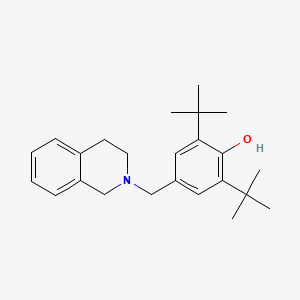
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
Descripción general
Descripción
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as BHA-DMQ, is a synthetic antioxidant that has been widely used in various fields such as food, cosmetics, and pharmaceuticals. It is a white crystalline powder that is soluble in ethanol and methanol.
Mecanismo De Acción
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol exerts its antioxidant effects by donating a hydrogen atom to a free radical, thereby neutralizing it. It can also chelate metal ions, which are known to catalyze the formation of free radicals. Additionally, it can inhibit the activity of enzymes that generate free radicals.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to protect against oxidative damage in various biological systems, including cells, tissues, and organs. It can also reduce inflammation and inhibit the growth of cancer cells. Furthermore, it has been found to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its strong antioxidant activity, which can help to protect against oxidative damage that may occur during the experiment. However, its use may also introduce confounding factors, as it may interact with other compounds in the experiment.
Direcciones Futuras
There are several areas of research that could be pursued in the future with regards to 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. These include:
1. Further investigation into its anti-inflammatory and anti-cancer properties.
2. Exploration of its potential use in the treatment of neurodegenerative diseases.
3. Development of new synthesis methods that are more efficient and environmentally friendly.
4. Investigation into its potential use as a food preservative.
5. Study of its effects on gut microbiota and its potential use as a probiotic.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its antioxidant properties. It has been found to exhibit strong free radical scavenging activity and can effectively protect against oxidative damage. It has also been shown to possess anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-23(2,3)20-13-17(14-21(22(20)26)24(4,5)6)15-25-12-11-18-9-7-8-10-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSYDNIYDCHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



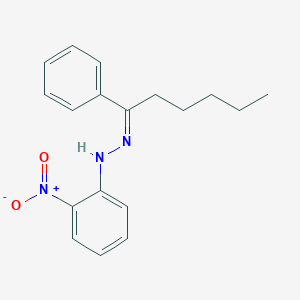
![2-[(diisopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3834811.png)
![1-[3-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834823.png)
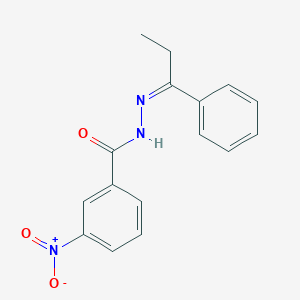
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)
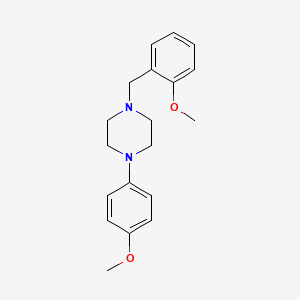



![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
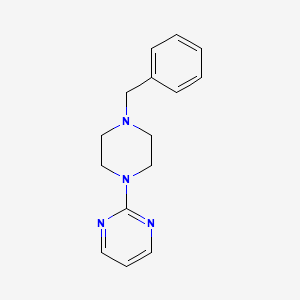
![4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3834925.png)
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)